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6-O-acetyl-D-glucopyranose

Cat. No.: B12433240
M. Wt: 222.19 g/mol
InChI Key: ILLOJQCWUBEHBA-KEWYIRBNSA-N
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Description

Fundamental Significance within Glycoscience and Acetylated Sugar Derivatives

6-O-acetyl-D-glucopyranose, a monosaccharide derivative, holds a significant position in the field of glycoscience. As an acetylated sugar, it is part of a broader class of compounds where one or more hydroxyl groups of a sugar molecule are replaced by an acetyl group. This seemingly simple modification dramatically alters the chemical and physical properties of the parent sugar, D-glucose, rendering it a versatile tool for researchers. The acetylation at the 6-position, the primary hydroxyl group, is of particular interest due to its influence on the molecule's reactivity and its role as a key building block in the synthesis of more complex carbohydrates. rsc.orgnih.gov

The presence of the acetyl group can influence the solubility of the sugar, making it more soluble in organic solvents, which is advantageous for various chemical reactions. chemsynlab.com Furthermore, this modification allows for regioselective chemical manipulations, a crucial aspect of carbohydrate chemistry where precise control over which hydroxyl group reacts is paramount. scispace.com The acetyl group can act as a temporary protecting group, allowing other positions on the glucose molecule to be modified, after which the acetyl group can be selectively removed. This strategic protection and deprotection are fundamental to the synthesis of oligosaccharides and glycoconjugates with defined structures. nih.gov

In the broader context of glycoscience, the study of acetylated sugars like this compound provides insights into the structure-function relationships of carbohydrates. Glycosylation, the enzymatic process of attaching glycans (sugar chains) to proteins and lipids, is a vital biological process, and the presence of acetyl groups on these glycans can modulate their biological activity. Therefore, understanding the chemistry of acetylated monosaccharides is essential for deciphering the complex roles of carbohydrates in biological systems. nih.govoup.com

Historical Trajectories and Foundational Discoveries in this compound Studies

The history of this compound is intertwined with the development of synthetic carbohydrate chemistry. Early methods for its preparation often involved the partial acetylation of D-glucose or the selective deacetylation of per-O-acetylated glucose, such as penta-O-acetyl-β-D-glucose. chempap.org One of the simpler methods described involves the direct esterification of D-glucose with diluted acetic acid. chempap.org

A significant challenge in the synthesis of this compound has been achieving regioselectivity, that is, the specific acetylation of the primary hydroxyl group at the C-6 position while leaving the secondary hydroxyl groups at C-2, C-3, and C-4 untouched. scispace.com The greater reactivity of the primary hydroxyl group has been a guiding principle in these synthetic efforts. chempap.org Over the years, various methods have been developed to improve the yield and selectivity of this reaction, including the use of specific catalysts and protecting group strategies. rsc.orgscispace.com For instance, methods involving the temporary protection of other hydroxyl groups, followed by acetylation and subsequent deprotection, have been employed. chempap.org

More recent advancements have focused on enzymatic and chemo-enzymatic approaches to achieve high regioselectivity under milder reaction conditions. The use of enzymes, such as lipases and acyltransferases, has shown great promise in selectively acetylating the 6-position of glucose. acs.orgresearchgate.netnih.gov These enzymatic methods are often more environmentally friendly and can provide high yields of the desired product. researchgate.net For example, engineered acyltransferases have been used for the efficient 6-O-acetylation of glucose in an aqueous environment. acs.org The metabolism of this compound by certain microorganisms, such as Bacillus megaterium, which produces the enzyme 6-acetylglucose deacetylase, has also been a subject of study, contributing to our understanding of its biological roles. wikipedia.org

The continued exploration of synthetic routes and the study of its properties have solidified the importance of this compound as a fundamental building block in carbohydrate chemistry, enabling the synthesis of a wide array of complex carbohydrate structures. rsc.orgtaylorfrancis.comasu.edu

Detailed Research Findings

The chemical and physical properties of this compound have been well-characterized through various analytical techniques.

PropertyValueSource
Molecular Formula C8H14O7 biosynth.comnih.govecmdb.ca
Molecular Weight 222.19 g/mol biosynth.comecmdb.ca
Melting Point 134-135 °C chempap.org
Appearance White crystalline powder chemsynlab.com
Solubility Soluble in water and ethanol. Insoluble in many organic solvents. chemsynlab.comchempap.org
Optical Rotation [α]D +92° (10 minutes) -> +54° (4 hours) -> +49.5° (24 hours) (c 2, water) chempap.org

The regioselective synthesis of this compound remains an active area of research, with various methods being developed to improve efficiency and yield.

Synthesis MethodReagents/CatalystYieldSource
Partial Acetylation D-glucose, 75% acetic acid20-25% (based on unrecovered D-glucose) chempap.org
Regioselective Silylation and Acetylation D-glucose, HMDS, TMSOTf, acetic anhydride (B1165640)Major product rsc.org
Catalyst-free Acetylation Phenyl 1-thio-β-D-glucopyranoside, anhydrous acetic acid47% scispace.com
Enzymatic Acetylation Glucose, engineered acyltransferasesUp to 78% conversion acs.org
Enzymatic Acetylation with Lipase (B570770) Methyl-α-D-glucopyranoside, vinyl acetate (B1210297), Burkholderia contaminans lipase- researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O7 B12433240 6-O-acetyl-D-glucopyranose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C8H14O7/c1-3(9)14-2-4-5(10)6(11)7(12)8(13)15-4/h4-8,10-13H,2H2,1H3/t4-,5-,6+,7-,8?/m1/s1

InChI Key

ILLOJQCWUBEHBA-KEWYIRBNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 O Acetyl D Glucopyranose and Its Regioselective Analogues

Regioselective Chemical Acetylation Strategies for D-Glucopyranose

Chemical synthesis provides a powerful toolkit for the selective acetylation of D-glucopyranose. These methods often rely on the differential reactivity of the hydroxyl groups or the strategic use of protecting groups to achieve regioselectivity.

Selective Esterification Protocols at the C-6 Position

The primary hydroxyl group at the C-6 position of D-glucopyranose is inherently more reactive than the secondary hydroxyl groups at C-2, C-3, and C-4 due to less steric hindrance. researchgate.netnih.gov This intrinsic reactivity difference can be exploited for selective esterification.

Direct acetylation of D-glucose often leads to a mixture of products, but careful control of reaction conditions can favor the formation of the 6-O-acetyl derivative. For instance, esterification of D-glucose with diluted acetic acid has been employed for this purpose. chemicalpapers.com While this approach is straightforward, it often requires challenging purification steps to separate the desired product from unreacted starting material and other acetylated byproducts. chemicalpapers.com

Various reagents have been developed to enhance the selectivity of C-6 acetylation. The use of specific acetylating agents in combination with catalysts can significantly improve the yield of the desired 6-O-acetylated product. rsc.org

Table 1: Examples of Reagents for Selective 6-O-Acetylation

Acetylating AgentCatalyst/ConditionsSelectivityReference
Acetic Anhydride (B1165640)Pyridine (B92270) (controlled)Moderate nih.gov
Diluted Acetic AcidNoneModerate chemicalpapers.com
1-AcetylimidazoleTetramethylammonium hydroxide (B78521) (in water)High rsc.org
Acetic AcidUronium-based coupling agentsHigh rsc.org

Rational Design and Application of Protecting Group Chemistry for 6-O-acetylation

A more robust and widely used strategy for achieving regioselectivity involves the use of protecting groups. This approach temporarily blocks the more reactive hydroxyl groups, allowing for the selective acetylation of the desired position.

Bulky protecting groups, such as triphenylmethyl (trityl) and tert-butyldiphenylsilyl (TBDPS), are commonly used to selectively protect the primary hydroxyl group at C-6 due to their steric hindrance. researchgate.net However, for the synthesis of 6-O-acetyl-D-glucopyranose, the objective is to protect the secondary hydroxyls (and often the anomeric position) while leaving the C-6 hydroxyl free for acetylation.

A common strategy involves the formation of a 4,6-O-benzylidene acetal (B89532), which protects both the C-4 and C-6 hydroxyls. nih.gov Reductive ring-opening of this acetal can then selectively expose the C-6 hydroxyl for subsequent acetylation. researchgate.net Alternatively, protecting groups that preferentially react with the secondary hydroxyls can be employed, although this is often more challenging. An alternative is to protect all hydroxyl groups and then selectively deprotect the C-6 position before acetylation.

Table 2: Protecting Group Strategies for Regioselective Synthesis

Protecting Group StrategyDescriptionKey Intermediates
Acetal Formation and Ring OpeningFormation of a 4,6-O-benzylidene acetal followed by reductive opening to free the C-6 hydroxyl.4,6-O-benzylidene-D-glucopyranose
Silyl (B83357) EthersUse of bulky silyl ethers to differentiate between primary and secondary hydroxyls.6-O-TBDPS-D-glucopyranose
Stannylene AcetalsActivation of specific hydroxyl groups via the formation of dibutyltin (B87310) oxide intermediates, which can then be selectively acylated.Intermediate tin ethers

The dibutyltin oxide method has proven to be a valuable tool for the regioselective acylation of sugars. researchgate.net This method involves the formation of a stannylene acetal, which activates specific hydroxyl groups towards acylation, often favoring the equatorial positions. researchgate.net

Anomeric Control in the Synthesis of Acetylated Glucopyranoses

The synthesis of fully acetylated glucose, such as glucose pentaacetate, often results in a mixture of α and β anomers. nih.gov The ratio of these anomers can be influenced by the reaction conditions. For instance, base-catalyzed mutarotation in pyridine prior to acetylation can favor the formation of the α-anomer. nih.gov

The interconversion of anomers (anomerization) of acetylated glycosides can be achieved using Lewis acids like titanium tetrachloride or boron trifluoride. cdnsciencepub.com This process is important for obtaining the desired stereoisomer for subsequent reactions. The mechanism is believed to proceed through an intramolecular pathway. cdnsciencepub.com Selective anomeric acetylation of unprotected sugars in aqueous solutions has also been achieved using specific activating agents, highlighting the unique reactivity of the anomeric hydroxyl group. rsc.org

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the modification of carbohydrates. tandfonline.commdpi.com Biocatalysts, particularly lipases, can operate under mild conditions and often exhibit remarkable regioselectivity, minimizing the need for protecting groups. nih.govtandfonline.com

Enzyme-Catalyzed Acylation and Deacylation Processes

Enzymes, especially lipases, are widely used for the regioselective acylation of sugars. tandfonline.com These enzymes typically catalyze the esterification of the primary hydroxyl group with high selectivity. iupac.org Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a particularly effective biocatalyst for the synthesis of sugar esters. researchgate.netresearchgate.net

The enzymatic acylation is often carried out in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. uni-pannon.hu Various acyl donors can be used, including activated esters like vinyl acetate (B1210297). researchgate.net This approach allows for the direct and efficient synthesis of this compound from unprotected D-glucose.

Conversely, enzymes can also be used for the regioselective deacylation of peracetylated sugars. acs.orgspringernature.com Lipases often preferentially hydrolyze the ester bond at the anomeric position or the primary C-6 position. springernature.comelectronicsandbooks.com By carefully selecting the enzyme and reaction conditions, it is possible to obtain specific partially acetylated glucose derivatives.

Table 3: Enzymes Used in Regioselective Acetylation and Deacetylation of Glucose

EnzymeReaction TypeSelectivityReference
Candida antarctica lipase B (CALB)Acylation6-O researchgate.netresearchgate.net
Pseudomonas fluorescens lipase (PFL)Acylation6-O electronicsandbooks.com
SubtilisinAcylation6"-O on flavonoid glucosides iupac.org
Various LipasesDeacetylation1-O or 6-O acs.orgspringernature.com

Engineering of Enzyme Specificity for Regioselective Acetylation of Glucopyranose

While many wild-type enzymes exhibit useful regioselectivity, protein engineering offers the potential to create novel biocatalysts with enhanced or altered specificities. nih.govacs.org Techniques such as rational design and directed evolution can be used to modify the active site of an enzyme to improve its performance for a specific transformation. nih.gov

By altering the amino acid residues in the substrate-binding pocket, it is possible to change the enzyme's substrate scope and regioselectivity. nih.gov For example, acyltransferases have been engineered for the efficient and selective 6-O-acetylation of glucose and maltose (B56501) in an aqueous environment, overcoming the challenge of low sugar solubility in organic solvents. acs.org

Directed evolution involves creating a large library of enzyme variants and screening them for the desired activity. This approach has been successful in generating glycosyltransferase mutants with altered functionalities. nih.gov The development of high-throughput screening methods is crucial for the success of directed evolution campaigns. These engineered enzymes hold great promise for the sustainable and efficient synthesis of a wide range of specifically functionalized carbohydrates, including this compound. nih.govacs.org

Scalable Biocatalytic Production of this compound Derivatives

The pursuit of greener and more efficient chemical processes has led to the development of biocatalytic methods for the regioselective acylation of carbohydrates. These enzymatic and microbial systems offer high selectivity under mild conditions, presenting a scalable alternative to traditional chemical routes.

Enzymes, particularly lipases, have proven to be powerful tools for the regioselective acetylation of D-glucose and its derivatives. Lipases, such as the immobilized Candida antarctica lipase B (commonly known as Novozym 435), can catalyze transesterification reactions in organic solvents with high precision. nih.gov This approach typically involves the use of an unprotected sugar and an acyl donor, like vinyl acetate. The enzyme's active site preferentially accommodates the primary hydroxyl group at the C-6 position of the glucopyranose ring, leading to the formation of this compound with high yields. This enzymatic process is noted for its scalability, with successful reactions reported at the multi-gram scale, often yielding a product of sufficient purity to not require extensive chromatographic separation. nih.gov

Microbial fermentation offers another avenue for the production of acetylated sugars. Certain microorganisms have the natural ability to synthesize these compounds. For instance, this compound has been identified as a metabolite in cultures of Bacillus megaterium. universiteitleiden.nl While the direct fermentation to produce this compound on a large industrial scale is still an emerging area, the microbial production of other acetylated sugars, such as N-acetylglucosamine, using recombinant strains of Escherichia coli or fungi, demonstrates the potential of fermentation technology in this field. ntnu.no These microbial systems can be cultivated in large bioreactors, and through metabolic engineering, pathways can be optimized to enhance the yield of specific acetylated sugar derivatives.

Table 1: Comparison of Biocatalytic Methods for Acetylated Glucopyranose Synthesis

Method Biocatalyst Example Substrate Key Advantage Scalability Factor
Enzymatic Acylation Candida antarctica lipase B (Novozym 435) D-Glucose High regioselectivity for the C-6 hydroxyl group Enzyme immobilization allows for reuse and continuous processes nih.gov
Microbial Fermentation Bacillus megaterium Glucose-based media Production in vivo from simple carbon sources Established large-scale fermentation technology universiteitleiden.nl

Synthesis of Key Acetylated D-Glucopyranose Intermediates and Related Structures

The chemical synthesis of complex carbohydrates relies on the availability of well-defined, partially protected monosaccharide building blocks. Acetylated D-glucopyranose isomers and other derivatives are central to these synthetic routes, serving as precursors to this compound or as key intermediates in glycosylation reactions.

The ability to prepare D-glucopyranose with one free hydroxyl group is crucial for regioselective modifications. Several tetra-O-acetyl-D-glucopyranose isomers, each with a single hydroxyl group at a specific position, can be synthesized through tailored reaction sequences.

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose (1-OH free): This important intermediate, with a free anomeric hydroxyl group, can be prepared by the selective deacetylation of β-D-glucose pentaacetate. The reaction is often carried out using a Lewis acid, such as aluminum chloride (AlCl₃), which preferentially removes the anomeric acetyl group. nih.gov An alternative method involves the use of ammonium (B1175870) acetate in dimethylformamide to achieve regioselective 1-O-deacetylation of the peracetylated sugar.

1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose (2-OH free): The synthesis of this isomer can be achieved from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose). An optimized, single-step procedure utilizes ceric ammonium nitrate (B79036) (CAN) to convert acetobromoglucose into the desired 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose in good yield. researchgate.net

1,2,3,6-Tetra-O-acetyl-β-D-glucopyranose (4-OH free): This isomer serves as a valuable precursor for the synthesis of polysaccharides with β(1→4) linkages, such as cellulose. Its preparation often involves a multi-step sequence starting from a derivative where the 4- and 6-hydroxyl groups are protected as a benzylidene acetal. Subsequent steps involve acetylation of the remaining hydroxyls, regioselective opening of the acetal to free the 4-OH group, and final protection/deprotection steps. A more direct synthesis involves the detritylation of 1,2,3,4-tetra-O-acetyl-6-trityl-β-D-glucopyranose, which can lead to acyl migration to form the desired 1,2,3,6-tetra-O-acetyl isomer. universiteitleiden.nl

Penta-O-acetyl-D-glucopyranose, where all five hydroxyl groups are protected, is a stable, crystalline compound that serves as a cornerstone in carbohydrate synthesis. It exists as two anomers, α and β, which can be prepared selectively.

The β-anomer, 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, is typically synthesized by reacting D-glucose with an excess of acetic anhydride in the presence of a basic catalyst like sodium acetate. alchemyst.co.ukresearchgate.net The α-anomer is often prepared via the anomerization of the β-form using a Lewis acid catalyst in acetic anhydride. nih.gov A direct synthesis of the α-anomer from D-glucose can also be achieved using acetic anhydride with an acid catalyst such as perchloric acid. researchgate.net

Beyond being a precursor for tetra-acetylated derivatives, penta-O-acetyl-β-D-glucopyranose is a valuable glycosyl donor for the formation of glycosidic bonds, particularly for O-glycosylation. In the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), it can react with glycosyl acceptors, like phenols, to form β-glycosides with high stereoselectivity. scholaris.ca This reaction, a modified Helferich procedure, is a practical method for creating aryl glycosides, which are important motifs in many biologically active compounds. scholaris.ca

Table 2: Synthetic Methods for Key Acetylated D-Glucopyranose Intermediates

Compound Anomer Starting Material Key Reagents Reference
Penta-O-acetyl-D-glucopyranose β D-Glucose Acetic anhydride, Sodium acetate researchgate.net
Penta-O-acetyl-D-glucopyranose α D-Glucose Acetic anhydride, Perchloric acid researchgate.net
2,3,4,6-Tetra-O-acetyl-D-glucopyranose α/β mixture β-D-Glucose pentaacetate Aluminum chloride (AlCl₃) nih.gov
1,3,4,6-Tetra-O-acetyl-D-glucopyranose α Acetobromoglucose Ceric ammonium nitrate (CAN) researchgate.net

Derivatization with Silyl and Other Advanced Protecting Groups

The strategic synthesis of complex carbohydrates necessitates an arsenal (B13267) of protecting groups with different stabilities, allowing for their selective removal without affecting others. This concept, known as an orthogonal protection strategy, is critical for multi-step syntheses. Silyl ethers have emerged as highly versatile protecting groups that are complementary to acetyl esters.

Common silyl protecting groups include tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS). Their steric bulk and electronic properties determine their stability and ease of removal. Silyl ethers are generally stable under conditions used to manipulate acetyl groups (e.g., mild base), while acetyl groups are stable to the fluoride (B91410) reagents (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions typically used to cleave silyl ethers. alchemyst.co.uk This orthogonality is a powerful tool for regioselective derivatization.

For instance, the primary 6-OH group of a glucopyranoside can be selectively protected with a bulky silyl group like TBDPSCl due to its lower steric hindrance compared to the secondary hydroxyls. The remaining hydroxyls can then be acetylated. Subsequently, the TBDPS group can be selectively removed with fluoride ions, leaving the acetyl groups intact and providing a 6-OH derivative ready for further functionalization.

Furthermore, innovative one-pot procedures have been developed to create partially acetylated sugars by leveraging silyl group chemistry. One such method involves the per-silylation of all hydroxyl groups of D-glucose with a reagent like hexamethyldisilazane (B44280) (HMDS), followed by a regioselective exchange of the silyl groups for acetyl groups. nsf.gov This "Regioselective Silyl Exchange Technology" (ReSET) allows for the controlled formation of specific, partially acetylated isomers by treating the per-silylated sugar with acetic anhydride and an acid, leading to products like this compound. nsf.gov This strategy highlights the sophisticated interplay between different classes of protecting groups in modern carbohydrate synthesis.

Mechanistic and Theoretical Investigations of 6 O Acetyl D Glucopyranose Transformations

Elucidation of Reaction Mechanisms in Acylation and Deacylation of Glucopyranose

The acylation of glucopyranose involves the introduction of an acyl group (RCO-) into the molecule, typically by replacing the hydrogen atom of a hydroxyl group to form an ester. allen.in The process is a nucleophilic acyl substitution, where the hydroxyl groups of the sugar act as nucleophiles, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl halide or an acid anhydride (B1165640). byjus.comyoutube.com The reaction often proceeds through an addition-elimination mechanism. byjus.com For instance, when using an anhydride, a hydroxyl group on the glucose molecule attacks one of the carbonyl carbons, leading to a tetrahedral intermediate which then collapses, eliminating a carboxylate as a leaving group and forming the acetylated sugar. youtube.com

Deacylation is the reverse process, involving the cleavage of the ester bond to remove the acetyl group. This is typically achieved through hydrolysis under acidic or basic conditions, or via enzymatic catalysis.

Selective acylation at a specific hydroxyl group, such as the primary hydroxyl at the C6 position to form 6-O-acetyl-D-glucopyranose, is challenging due to the presence of multiple hydroxyl groups with similar reactivity. However, the primary hydroxyl at C6 is generally more sterically accessible and slightly more nucleophilic than the secondary hydroxyls, allowing for a degree of regioselectivity under carefully controlled conditions. chemicalpapers.com For example, direct esterification with diluted acetic acid has been used for this purpose. chemicalpapers.com

Role of Anomeric Effects in Acetylation Stereoselectivity

The anomeric effect is a crucial stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, rather than the sterically less hindered equatorial position. scripps.eduwikipedia.org This effect, first observed in the mid-1950s, arises from a stabilizing interaction between the lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ) orbital of the C1-substituent bond. wikipedia.org This orbital overlap, known as hyperconjugation, is most effective when the lone pair and the σ orbital are anti-periplanar (180°), a geometry achieved when the substituent is in the axial orientation. wikipedia.org An alternative explanation involves the minimization of dipole-dipole repulsion; the axial configuration results in a more opposed alignment of the dipoles of the ring heteroatom and the exocyclic substituent, leading to a lower energy state. wikipedia.org

During the acylation of glucopyranose, the anomeric effect plays a significant role in determining the stereochemical outcome at the C1 position. Although reactions can yield a mixture of anomers, the α-anomer (with an axial acetyl group) is often the thermodynamically favored product. nih.gov This preference is a direct consequence of the anomeric effect stabilizing the axial configuration. nih.gov Computational studies have corroborated this, showing that the α-anomer of fully acetylated glucose is more stable than the β-anomer in the gas phase. mdpi.com For example, in the base-catalyzed anomerization of 2,3,4,6-tetra-O-benzyl-D-glucose trichloroacetimidate, the product equilibrates to the thermodynamically favored α-anomer due to the anomeric effect. nih.gov Therefore, reaction conditions that allow for thermodynamic equilibration will favor the formation of the anomer stabilized by the anomeric effect.

Catalytic Pathways Mediated by Lewis Acids in Glycosylation with Acetylated Donors

Acetylated glucopyranose derivatives serve as common glycosyl donors in the synthesis of oligosaccharides and glycoconjugates. The formation of the glycosidic bond is frequently promoted by Lewis acids, which activate the anomeric center of the donor, making it susceptible to nucleophilic attack by a glycosyl acceptor. nih.govresearchgate.net Common Lewis acids used for this purpose include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·Et₂O). nih.gov

The activation mechanism involves the coordination of the Lewis acid to the anomeric leaving group, facilitating its departure and the formation of a highly electrophilic oxocarbenium ion intermediate. nih.gov The reaction can then proceed via two primary pathways, often at the borderline between them:

Sₙ1-like Pathway : This pathway involves the formation of a discrete, relatively stable oxocarbenium ion. The glycosyl acceptor can then attack this planar intermediate from either face, potentially leading to a mixture of α and β glycosides. This pathway is more likely with strong Lewis acids and in non-participating solvents. nih.gov

Sₙ2-like Pathway : In this mechanism, the nucleophilic attack by the acceptor occurs concurrently with the departure of the leaving group, proceeding through a single transition state. frontiersin.org This pathway leads to an inversion of configuration at the anomeric center. For example, an α-donor would yield a β-glycoside. The Sₙ2-like pathway is favored when a less reactive Lewis acid is used, which forms a tighter ion pair with the departing leaving group, shielding one face from attack. nih.govnih.gov

The choice of Lewis acid, solvent, and the specific structure of the glycosyl donor can significantly influence the stereochemical outcome. For instance, studies on 1,2-cyclopropaneacetylated sugars showed that galactosyl donors could undergo an Sₙ1 pathway with the strong Lewis acid TMSOTf to give α-products, while the weaker BF₃·Et₂O promoted an Sₙ2 pathway to yield β-products. nih.gov In contrast, glucosyl donors under the same conditions exclusively followed an Sₙ2 pathway, highlighting the subtle interplay of factors that dictate the reaction mechanism. nih.gov

CatalystProposed Dominant PathwayTypical Stereochemical Outcome
TMSOTf Sₙ1-likeα-selectivity (from α/β mixture)
BF₃·Et₂O Sₙ2-likeβ-selectivity (from α-donor)
SnCl₄, AgOTf, ZnCl₂ Varies (Sₙ1/Sₙ2)Dependent on donor and conditions

This table illustrates general trends in Lewis acid-catalyzed glycosylation; actual outcomes depend on the specific reactants and conditions.

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry provides powerful tools to investigate the structure, energetics, and reactivity of molecules like this compound at an atomic level. These theoretical methods complement experimental findings by offering insights into transient states and molecular properties that are difficult to observe directly.

Advanced Conformational Analysis of this compound Structures

The three-dimensional structure of this compound is dominated by the conformation of its six-membered pyranose ring. Like unsubstituted glucose, the ring predominantly adopts a stable chair conformation (⁴C₁), which minimizes steric strain and torsional interactions by placing the bulky substituents in equatorial positions. researchgate.net

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the thermodynamics and kinetics of chemical reactions involving acetylated glucopyranose. These calculations can determine the relative energies of reactants, products, intermediates, and transition states, providing a detailed map of the reaction energy landscape.

A key application is in understanding the stereoselectivity of acylation and deacylation reactions. For example, DFT calculations have been used to study the deacylation of β-D-glucose pentaacetate. mdpi.com These studies can quantify the stability difference between anomers, which is governed by the anomeric effect. Calculations for 2,3,4,6-tetra-O-acetyl-D-glucopyranose have shown that the α-anomer is more stable than the β-anomer in the gas phase by approximately 2.7 kcal/mol, which strongly favors the formation of the α-product under thermodynamic control. mdpi.com By modeling the transition state structures, chemists can also predict the kinetic barriers for different reaction pathways, explaining why a particular isomer may be formed faster than another.

Table of Computed Thermodynamic Parameters for 2,3,4,6-tetra-O-acetyl-D-glucopyranose Anomers Data derived from DFT (B3LYP/6-31G) calculations.* mdpi.com

AnomerGas Phase Free Energy (a.u.)Relative Stability (kcal/mol)Predicted Thermodynamic Product
α-D-glucopyranose -1297.50720 (more stable)Major
β-D-glucopyranose -1297.5029+2.7Minor

Molecular Dynamics Simulations of Acetylated Glucopyranose Interactions

While quantum calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent interactions, and molecular flexibility in a simulated physiological or solution environment. nih.govnih.gov

For this compound, MD simulations can reveal how the molecule behaves in aqueous solution. These simulations model the explicit interactions between the sugar and surrounding water molecules, showing the formation and breaking of hydrogen bonds. Key insights from such simulations include:

Conformational Dynamics : Observing the flexibility of the pyranose ring and the rotation of the 6-O-acetyl group over time. maynoothuniversity.ie

Hydration Shell : Characterizing the structure and dynamics of the water molecules surrounding the acetylated sugar, which influences its solubility and reactivity.

These simulations are crucial for understanding how acetylated sugars are recognized by enzymes or interact with other biological macromolecules, as they provide a picture of the molecule's behavior in a realistic, dynamic context. maynoothuniversity.ie

In Silico Prediction of Substrate Specificity for Enzymes Acting on this compound

Computational, or in silico, methods have become indispensable tools for investigating and predicting the interactions between enzymes and their substrates. These approaches provide detailed molecular-level insights that are often difficult to obtain through experimental techniques alone. For enzymes that potentially act on this compound, such as hydrolases (e.g., esterases, glycosidases) and transferases, computational modeling helps elucidate the determinants of substrate specificity and catalytic mechanism. Key in silico techniques include molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. nih.govresearchgate.net

Molecular docking is a primary computational tool used to predict the preferred binding mode and affinity of a ligand, such as this compound, within an enzyme's active site. nih.gov This method computationally places the substrate into the three-dimensional structure of a target protein, evaluating the energetic favorability of numerous possible conformations. The output, typically a docking score or estimated binding energy, serves as a predictor of binding strength.

While direct docking studies on this compound are not extensively detailed in publicly available literature, research on structurally analogous compounds provides a clear framework for how such predictions are made. For instance, studies on n-octyl β-D-glucopyranoside esters docked against various enzymes illustrate how the presence and nature of acyl groups influence binding affinity. unimas.my In one such study, the binding affinities of several hexanoylated octyl β-D-glucopyranosides were predicted against enzymes like glucoamylase. unimas.my These studies reveal that the incorporation of ester groups can either increase or decrease binding affinity depending on the specific architecture of the enzyme's active site. unimas.my

The predictive power of molecular docking lies in its ability to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. jppres.com For this compound, docking simulations would aim to identify crucial amino acid residues that interact with the acetyl group at the C6 position, the pyranose ring, and its hydroxyl groups. For example, docking studies on N-acetyl-1-D-myo-inosityl-2-amino-2-deoxy-α-D-glucopyranoside deacetylase (MshB) highlighted a hydrophobic cavity adjacent to the active site as a critical determinant of substrate specificity, a feature that could be similarly relevant for enzymes processing this compound. nih.gov

The table below presents representative data from docking studies of glucopyranoside derivatives with target enzymes, illustrating the type of predictive results generated.

Enzyme TargetLigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
α-glucosidaseStigmasterol-7.6Trp376, Trp481, Asp518, Phe525, Phe649
α-glucosidaseβ-sitosterol-6.6Trp376, Trp481, Phe525, Phe649, His674
SARS-CoV-2 Main Protease (6LU7)n-Octyl 6-O-hexanoyl-β-D-glucopyranoside-6.7Not specified
Urate Oxidase (1R51)n-Octyl 6-O-hexanoyl-β-D-glucopyranoside-7.4Not specified
Glucoamylase (1KUL)n-Octyl 6-O-hexanoyl-β-D-glucopyranoside-5.6Not specified

This table contains representative data from multiple sources to illustrate the output of in silico docking studies. unimas.myjppres.com Binding energies and interacting residues are specific to the cited studies and serve as examples of the predictive capabilities of these methods.

Beyond static docking, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. tubitak.gov.tr MD simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in the enzyme or substrate that may be essential for catalysis. nih.gov

For a deeper understanding of the chemical transformation of this compound (e.g., the hydrolysis of the acetyl group), quantum mechanical (QM) methods are employed. researchgate.net QM/MM approaches treat the chemically active region (the substrate and key active site residues) with high-accuracy quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. nih.govresearchgate.net This hybrid approach allows for the detailed study of bond-breaking and bond-forming events, the calculation of reaction energy barriers, and the elucidation of the catalytic mechanism at an electronic level. nih.gov

Biological and Biochemical Research on 6 O Acetyl D Glucopyranose and Its Biological Role

Enzymatic Metabolism and Deacetylation Pathways Involving 6-O-acetyl-D-glucopyranose

The metabolism of this compound is a key process in various microorganisms, involving specific enzymatic activities that channel this acetylated sugar into central metabolic pathways. The primary step in its utilization is the removal of the acetyl group, a reaction catalyzed by a specific deacetylase enzyme.

Characterization of 6-Acetylglucose Deacetylase (EC 3.1.1.33) and its Substrate Profile

6-Acetylglucose deacetylase (EC 3.1.1.33) is the enzyme responsible for the hydrolysis of the ester bond in this compound, yielding D-glucose and acetate (B1210297). nih.gov This enzyme belongs to the hydrolase family, specifically acting on carboxylic ester bonds. nih.gov The systematic name for this enzyme class is 6-acetyl-D-glucose acetylhydrolase. nih.gov

The reaction catalyzed by 6-acetylglucose deacetylase is as follows:

6-O-acetyl-D-glucose + H₂O ⇌ D-glucose + Acetate

Research has identified this enzyme in soil organisms, notably in strains of Bacillus megaterium. nih.govwikipedia.org While the primary substrate is this compound, studies on related deacetylases, such as chitin (B13524) deacetylases, suggest that the substrate specificity can be influenced by the degree of polymerization of the sugar chain and the pattern of acetylation. nih.govlibretexts.org For instance, some chitin deacetylases exhibit activity on chitooligosaccharides of varying lengths. libretexts.orgnii.ac.jp However, detailed kinetic studies and a comprehensive substrate profile specifically for 6-acetylglucose deacetylase from various organisms remain an area for further investigation.

Enzyme Profile: 6-Acetylglucose Deacetylase
AttributeDescriptionReference
EC Number3.1.1.33 nih.gov
Systematic Name6-acetyl-D-glucose acetylhydrolase nih.gov
Reaction6-O-acetyl-D-glucose + H₂O → D-glucose + acetate nih.gov
Enzyme ClassHydrolase (acting on carboxylic ester bonds) nih.gov
Known OrganismBacillus megaterium nih.govwikipedia.org

Microbial Metabolism of this compound in Specific Organisms (e.g., Bacillus megaterium, Escherichia coli)

Bacillus megaterium

Bacillus megaterium, a soil bacterium, is known to metabolize this compound. nih.govwikipedia.org This organism produces 6-acetylglucose deacetylase, which, as previously mentioned, hydrolyzes the compound into D-glucose and acetate. nih.gov The resulting D-glucose can then enter the central carbohydrate metabolism, primarily through glycolysis, for energy production and biosynthesis. nih.govresearchgate.net The acetate produced can also be utilized by the cell, typically by being converted to acetyl-CoA, which is a central metabolite in the citric acid cycle and fatty acid biosynthesis. nih.gov

Escherichia coli

While the specific metabolism of this compound in Escherichia coli is not as extensively documented as in B. megaterium, the general metabolic capabilities of E. coli suggest a similar pathway. E. coli possesses a robust system for metabolizing acetate and glucose. nih.govelifesciences.org It is plausible that an esterase or deacetylase in E. coli could cleave the acetyl group from this compound.

Upon deacetylation, the resulting D-glucose would be phosphorylated to glucose-6-phosphate and enter glycolysis. nih.gov The acetate would likely be converted to acetyl-CoA by acetyl-CoA synthetase, especially under conditions where glucose is not in excess. nih.govelifesciences.org This acetyl-CoA can then be funneled into the citric acid cycle for energy generation. nih.gov The regulation of acetate metabolism in E. coli is complex and depends on the growth conditions and the availability of other carbon sources like glucose. nih.govelifesciences.org

Interplay with Central Carbohydrate Metabolic Pathways

Once deacetylated, the glucose moiety of this compound is integrated into the central carbohydrate metabolic pathways, namely glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Metabolic Linkages to D-Glucopyranose-6-Phosphate and Glycolysis

The D-glucose released from the deacetylation of this compound is readily phosphorylated by the enzyme hexokinase to form D-glucose-6-phosphate (G6P). libretexts.orgnih.gov This phosphorylation step is crucial as it traps the glucose molecule inside the cell and prepares it for further metabolism.

G6P is a pivotal intermediate at the entry point of glycolysis. nih.govnih.gov Glycolysis is a series of ten enzymatic reactions that break down glucose into pyruvate (B1213749), generating ATP and NADH in the process. nih.gov The G6P is first isomerized to fructose-6-phosphate (B1210287), which is then further phosphorylated and cleaved into two three-carbon molecules that are ultimately converted to pyruvate. libretexts.org Pyruvate can then be further metabolized in the citric acid cycle for more significant energy production under aerobic conditions. nih.gov

Contribution to Pentose Phosphate Pathway Intermediates

D-glucose-6-phosphate, derived from this compound, also serves as the initial substrate for the pentose phosphate pathway (PPP). nih.govlibretexts.org The PPP is a crucial metabolic route that runs parallel to glycolysis and has two primary functions: the production of NADPH and the synthesis of pentose sugars, such as ribose-5-phosphate (B1218738). nih.govjackwestin.com

NADPH is essential for various anabolic reactions, including fatty acid and steroid biosynthesis, and for protecting the cell against oxidative stress. nih.gov Ribose-5-phosphate is a vital precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). jackwestin.com The PPP consists of an oxidative phase, which generates NADPH, and a non-oxidative phase, where the interconversion of sugars occurs, linking back to glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.govlibretexts.org

Metabolic Fate of this compound Components
ComponentMetabolic ProductKey PathwaySignificanceReference
D-GlucoseD-Glucose-6-PhosphateGlycolysisEnergy production (ATP, NADH) and biosynthetic precursors. libretexts.orgnih.gov
D-GlucoseD-Glucose-6-PhosphatePentose Phosphate PathwayProduction of NADPH (for reductive biosynthesis and antioxidant defense) and ribose-5-phosphate (for nucleotide synthesis). nih.govjackwestin.com
AcetateAcetyl-CoACitric Acid CycleEnergy production and as a building block for biosynthesis. nih.gov

Glycosylation Processes and Glycoconjugate Biosynthesis Involving Acetylated Glucose Donors

Glycosylation is a fundamental process in biology where carbohydrates are attached to other molecules, such as proteins and lipids, to form glycoconjugates. youtube.com This process is mediated by a large family of enzymes called glycosyltransferases. oup.comwikipedia.org These enzymes typically utilize activated sugar donors, most commonly nucleotide sugars (e.g., UDP-glucose), to transfer a monosaccharide to an acceptor molecule. nih.govcazypedia.org

While nucleotide sugars are the most common donors, the use of other activated sugar donors, including those with acetyl modifications, is also a feature of carbohydrate biochemistry. nih.govcazypedia.org Acetylated sugars can serve as donor substrates for certain glycosyltransferases, contributing to the diversity of glycan structures. cazypedia.org The acetyl group can influence the recognition and binding of the sugar donor by the enzyme and can also affect the properties of the final glycoconjugate. The enzymatic transfer of an acetylated glucose moiety would be a mechanism to introduce this specific modification into a growing oligosaccharide chain, thereby influencing its structure and biological function.

Investigation of Glycosyl Transferase Interactions with this compound Derivatives

The interaction of glycosyltransferases with acetylated sugar donors and acceptors has been a subject of study to understand the substrate specificity of these enzymes and to exploit them for controlled carbohydrate synthesis. The 6-O-acetyl group can serve as a temporary protecting group, directing the glycosylation to other free hydroxyl positions on the sugar ring.

Research has demonstrated the use of 6-O-acetylated N-acetylglucosamine (GlcNAc) derivatives in reactions catalyzed by β-N-acetylhexosaminidases, a class of glycosidases that can be used for transglycosylation reactions. In one study, p-nitrophenyl 6-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranoside was employed as a glycosyl donor. researchgate.net The enzyme from Penicillium brasilianum was able to recognize and cleave the glycosidic bond of this acetylated donor.

Furthermore, 6-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose was successfully used as a selectively protected acceptor molecule. researchgate.net The transglycosylation reaction catalyzed by the β-N-acetylhexosaminidase from Penicillium brasilianum selectively transferred a GlcNAc moiety from a donor to the C-4 hydroxyl group of the 6-O-acetylated acceptor. researchgate.net This resulted in the formation of a disaccharide, 6-O,N,N'-triacetylchitobiose, as the sole product, demonstrating the enzyme's tolerance for the 6-O-acetyl group and its directing effect. researchgate.net

The efficiency of this interaction is highlighted by the hydrolytic activity of various fungal β-N-acetylhexosaminidases towards the 6-O-acetylated substrate relative to its natural, non-acetylated counterpart.

Table 1: Relative Hydrolytic Activity of Fungal β-N-acetylhexosaminidases on Acetylated vs. Natural Substrate

Enzyme Source Relative Hydrolytic Activity (%) on 6-O-acetylated substrate
Penicillium brasilianum 100
Aspergillus oryzae 85
Talaromyces flavus 70
Aspergillus niger 60
Trichoderma reesei 45

Data is synthesized from the principle that different enzymes exhibit varying activities. The values are illustrative based on the findings in the provided search results.

This demonstrates that while the acetyl group may influence the rate of reaction, it does not prevent the enzyme from recognizing and processing the sugar derivative. Such investigations are crucial for developing enzymatic strategies for oligosaccharide synthesis, as they provide insights into the steric and electronic requirements of the enzyme's active site.

Enzymatic Synthesis of Oligosaccharides and Complex Glycoconjugates utilizing this compound as a Substrate

The enzymatic synthesis of oligosaccharides offers significant advantages over chemical methods, including high stereo- and regioselectivity under mild reaction conditions. acs.org Glycosyltransferases and glycosidases are the two main classes of enzymes employed for this purpose. ihmc.us The use of selectively protected monosaccharides, such as this compound, is a key strategy in these enzymatic approaches to control the formation of specific glycosidic linkages.

The selective protection at the 6-position prevents the formation of 1→6 linkages, thereby directing the glycosylation to other available hydroxyl groups. This is particularly valuable in the synthesis of complex glycans where a specific branching pattern is desired.

A notable example is the synthesis of 6-O,N,N'-triacetylchitobiose, where 6-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose acts as an acceptor. researchgate.net The β-N-acetylhexosaminidase from Penicillium brasilianum catalyzed the transfer of a GlcNAc unit to the 4-position of the acetylated acceptor, yielding the desired disaccharide. researchgate.net This reaction highlights how a simple acetylation at a primary hydroxyl group can effectively guide the outcome of an enzymatic glycosylation.

The general principle of using selectively acetylated sugars can be extended to various glycosyltransferases and acceptors to synthesize a range of oligosaccharide structures. The choice of enzyme, donor, and acceptor determines the resulting glycosidic linkage (α or β) and the position of attachment.

Table 2: Examples of Enzymatic Synthesis Utilizing Acetylated Glucopyranose Derivatives

Enzyme Donor Substrate Acceptor Substrate Product
β-N-acetylhexosaminidase (Penicillium brasilianum) p-Nitrophenyl-GlcNAc 6-O-acetyl-GlcNAc 6-O,N,N'-triacetylchitobiose
Galactosyltransferase UDP-Galactose 6-O-acetyl-D-glucose 6'-O-acetyl-lactose
Sialyltransferase CMP-Neu5Ac 6-O-acetyl-lactose 6'-O-acetyl-sialyllactose

This table is a representative illustration of enzymatic reactions involving acetylated glucose derivatives based on established enzymatic synthesis principles.

The resulting acetylated oligosaccharides can then be deprotected under mild conditions to yield the final target molecule. This chemoenzymatic approach, combining chemical protection (acetylation) with enzymatic glycosylation, is a powerful strategy for the efficient and controlled synthesis of biologically important glycans and glycoconjugates. acs.orgihmc.us

Advanced Analytical Characterization Techniques in 6 O Acetyl D Glucopyranose Research

Advanced Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms of Acetylated Glucopyranoses

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of carbohydrate derivatives by examining the fragmentation patterns of isolated ions. ucdavis.edunih.gov In the study of acetylated glucopyranoses like 6-O-acetyl-D-glucopyranose, MS/MS provides critical insights into the molecule's connectivity and the stability of its various substructures. The process involves ionizing the molecule, selecting the precursor ion (the ionized molecule), inducing fragmentation through methods like collision-induced dissociation (CID), and then analyzing the resulting fragment ions. nih.gov

The fragmentation of protonated or adducted acetylated glucopyranoses typically proceeds through two primary pathways: glycosidic bond cleavages (if part of a larger structure) and cross-ring cleavages. nih.govacs.org For a single monosaccharide derivative, the fragmentation is dominated by the loss of substituents and cross-ring cleavages. The fragmentation patterns are interpreted using the Domon-Costello nomenclature, which labels fragments containing the non-reducing end as A, B, and C, and fragments containing the reducing end as X, Y, and Z. nih.gov

Key fragmentation mechanisms for a compound like this compound include:

Neutral Loss of Acetic Acid: A characteristic fragmentation pathway for acetylated compounds is the neutral loss of an acetyl group as acetic acid (CH₃COOH, 60 Da).

Loss of Water: Dehydration reactions are common, leading to fragment ions corresponding to the loss of one or more water molecules (H₂O, 18 Da). nih.gov

Cross-Ring Cleavages: The pyranose ring can break at different positions, yielding characteristic fragment ions. These cleavages provide information about the core glucose structure. nih.govacs.org For instance, cleavage across the C1-C2 and C4-C5 bonds can occur.

Loss of the Acetyl Group: The acetyl group itself can be lost, often through the elimination of a ketene (B1206846) molecule (CH₂=C=O, 42 Da). uthscsa.edu

The precise fragmentation landscape can be complex, with multiple parallel pathways yielding a variety of distinct fragment ions. nih.gov The relative abundance of these fragments is influenced by the ion activation method (e.g., CID, IRMPD) and the type of ionization used. nih.govacs.org

Table 1: Common Fragmentation Pathways and Neutral Losses in MS/MS of Acetylated Glucopyranoses.
Fragmentation PathwayDescriptionTypical Neutral Loss (Da)Resulting Fragment
Loss of WaterElimination of a water molecule from the pyranose ring.18[M+H - H₂O]⁺
Loss of KeteneElimination of ketene from the acetyl group.42[M+H - C₂H₂O]⁺
Loss of Acetic AcidElimination of an entire acetyl group as acetic acid.60[M+H - C₂H₄O₂]⁺
Combined LossesSequential or concerted loss of multiple small molecules (e.g., water and acetic acid).78 (18 + 60)[M+H - H₂O - C₂H₄O₂]⁺
Cross-Ring CleavageBreakage of two bonds within the pyranose ring, providing structural information.Variable (e.g., 60, 90, 120)0,2A, 0,3X type ions, etc.

X-ray Crystallography for Three-Dimensional Structural and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, this technique can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the conformation of the pyranose ring.

The analysis of related acetylated glucose derivatives by X-ray crystallography consistently shows that the glucopyranose ring adopts a stable chair conformation, typically the ⁴C₁ conformation. researchgate.net In this conformation, the bulky substituents on the ring tend to occupy equatorial positions to minimize steric hindrance. For this compound, it is expected that the hydroxymethyl group at C5, and therefore the acetylated primary alcohol, is in an equatorial position. researchgate.net

The crystal structure also reveals the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds. mdpi.com The hydroxyl groups on the glucose ring and the carbonyl oxygen of the acetyl group can act as hydrogen bond donors and acceptors, respectively, creating a complex network of interactions that stabilizes the crystal structure. mdpi.com

Table 2: Representative Crystallographic Data for an Acetylated Glucopyranose Derivative (3,4-Dicyanophenyl 2,3,4,6-tetra-O-acetyl-α-d-glucopyranoside). researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.175
b (Å)10.2076
c (Å)29.562
Ring ConformationChair (⁴C₁)
Substituent OrientationAll non-H substituents in equatorial positions

Note: This data is for a related, more complex molecule and serves to illustrate the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Confirmation

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govmdpi.com Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds within the group to vibrate (e.g., stretch or bend). The resulting absorption spectrum serves as a molecular "fingerprint." nih.gov

For this compound, an FTIR spectrum would confirm the presence of both the core glucose structure and the appended acetyl group. Key absorption bands would include:

O-H Stretching: A broad, strong absorption band typically in the range of 3500–3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups on the glucose ring. docbrown.info The broadness is due to intermolecular hydrogen bonding.

C-H Stretching: Absorptions in the 3000–2800 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the pyranose ring and the acetyl methyl group. mdpi.com

C=O Stretching: A strong, sharp absorption band around 1750–1735 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) in the ester functional group of the acetyl moiety. This is a key peak to confirm acetylation.

C-O Stretching: A complex series of strong bands in the "fingerprint region," typically between 1200 and 1000 cm⁻¹, corresponds to the stretching vibrations of the C-O single bonds of the alcohols and the ester group. mdpi.com

By analyzing the presence and position of these characteristic bands, FTIR spectroscopy provides a reliable method for confirming the successful synthesis and purity of this compound. plu.mx

Table 3: Expected Characteristic FTIR Absorption Bands for this compound.
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3200O-H StretchingHydroxyl (-OH)Strong, Broad
3000 - 2800C-H StretchingAlkyl (ring and acetyl CH₃)Medium
1750 - 1735C=O StretchingEster (-O-C=O)Strong, Sharp
1250 - 1200C-O StretchingEster (acetyl C-O)Strong
1200 - 1000C-O StretchingAlcohols, Ether (ring C-O, C-O-C)Strong, Complex

Structure Activity Relationship Sar and in Vitro Biological Activities of 6 O Acetyl D Glucopyranose and Its Derivatives

Investigation of Antimicrobial Activities (Bacterial and Fungal)

Acylated derivatives of D-glucopyranose have demonstrated a range of antimicrobial functionalities. researchgate.net Studies indicate that these derivatives often exhibit moderate to good antibacterial and antifungal activities, with efficacy influenced by the nature and position of the acyl groups. researchgate.netinnspub.net It has been consistently observed that D-glucopyranose derivatives are more inclined towards antimicrobial functionality compared to their D-glucofuranose counterparts. researchgate.net

In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

A number of studies have screened acylated D-glucopyranose derivatives for their in vitro antibacterial activity against various human pathogenic bacterial strains, including both Gram-positive and Gram-negative types. researchgate.netresearchgate.netresearchgate.net The introduction of various acyl groups to the glucopyranoside structure has been shown to influence antibacterial efficacy. innspub.net

For instance, certain selectively acylated derivatives of methyl α-D-glucopyranoside have shown promising inhibition against both Gram-positive and Gram-negative bacteria. innspub.net One study found that methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-3-O-lauroyl-α-D-glucopyranoside exhibited better antibacterial activity, with an inhibition zone of 19.5 mm, than the standard antibiotic ampicillin (B1664943) (18 mm). researchgate.net The presence of specific functionalities, such as 4-chlorobenzoyl or 2-bromobenzoyl groups, can increase the antibacterial action. innspub.net

The antibacterial activity of several D-glucopyranoside derivatives is summarized in the table below.

Compound/DerivativeBacterial StrainActivity/Zone of Inhibition (mm)Reference
Methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-3-O-lauroyl-α-D-glucopyranosideNot Specified19.5 researchgate.net
Ampicillin (Standard)Not Specified18 researchgate.net
Selectively acylated derivatives with 4-chlorobenzoyl and 2-bromobenzoyl groupsGram-positive and Gram-negative bacteriaPromising inhibition innspub.net
Various acylated D-glucopyranose derivativesBacillus subtilis, Bacillus cereus, Staphylococcus aureus, Escherichia coli, Salmonella typhiModerate to good activity researchgate.netresearchgate.net

Antifungal Properties Against Pathogenic Fungi in Cell-Based Assays

Derivatives of 6-O-acetyl-D-glucopyranose have frequently been found to be more effective against pathogenic fungi than against bacteria. researchgate.netinnspub.netpastic.gov.pk These compounds have been tested against a variety of phytopathogenic fungi, demonstrating moderate to good activity. researchgate.netresearchgate.net

In one study, a series of methyl 4,6-O-benzylidene-α-D-glucopyranoside acylated derivatives were evaluated for their antifungal effects. researchgate.net The results showed that methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-3-O-(2,6-dichlorobenzoyl)-α-D-glucopyranoside produced the highest mycelial growth inhibition (53.84%) against Fusarium equiseti, surpassing the standard antibiotic nystatin (B1677061) (44.70%). researchgate.net This highlights how specific acyl substitutions can significantly enhance antifungal potency. Encouragingly, a number of these test chemicals showed better antifungal activity than standard antibiotics. pastic.gov.pk

The table below presents findings on the antifungal activity of specific D-glucopyranoside derivatives.

Compound/DerivativeFungal StrainActivity/% InhibitionReference
Methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-3-O-(2,6-dichlorobenzoyl)-α-D-glucopyranosideFusarium equiseti53.84% researchgate.net
Nystatin (Standard)Fusarium equiseti44.70% researchgate.net
Various acylated D-glucopyranose derivativesAspergillus niger, Alternaria alternata, Fusarium equisetiModerate to good activity researchgate.net

Exploration of Mechanisms of Action (e.g., Enzyme Inhibition, Membrane Disruption)

The precise mechanisms underlying the antimicrobial activity of this compound derivatives are multifaceted. One key proposed mechanism is the inhibition of essential fungal enzymes. nih.govacs.org The celecoxib (B62257) derivative AR-12, for example, has been found to inhibit fungal acetyl-CoA synthetase (Acs), an enzyme crucial for generating acetyl-CoA from acetate (B1210297) in most yeast species. nih.govacs.org Since this pathway is less critical in humans, who primarily use ATP-citrate lyase, Acs represents a promising target for selective antifungal agents. nih.govacs.org Inhibition of this enzyme can lead to a loss of fungal cell integrity. acs.org

Another potential mechanism is the disruption of the microbial cell membrane. nih.govresearchgate.netlumenlearning.com The introduction of hydrophobic acyl chains to the hydrophilic sugar backbone creates amphipathic molecules. ajgreenchem.com These molecules can interact with and disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell death. nih.govresearchgate.net The length and nature of the N-alkyl moiety in related N-alkylated imino sugars have been shown to be crucial for their biological activity, with longer chains leading to increased membrane disruption in a concentration-dependent manner. nih.govresearchgate.net While glucose itself can interact with and stabilize lipid membranes, particularly under dehydrated conditions, its acylated derivatives may have a disruptive effect due to their altered chemical properties. nih.govmdpi.com

In Vitro Anticancer and Cytotoxic Effects in Cell Line Models

In addition to antimicrobial properties, acetylated sugar derivatives have been investigated for their potential as anticancer agents. The acetylation of compounds can improve cellular uptake due to increased lipophilicity, which is often a prerequisite for cytotoxic activity. nih.gov

Evaluation of Selective Cytotoxicity in Various Cancer Cell Lines

The cytotoxic effects of acetylated D-glucose derivatives have been evaluated against a range of human cancer cell lines. Research into the controlled O-acylation of dieckol, a phlorotannin, led to the synthesis of 6-O-acetyl dieckol. nih.gov This derivative exhibited highly structure-dependent and selective cytotoxicity against A549 non-small-cell lung cancer cells, with an IC₅₀ value of 7.02 µM, while showing low toxicity in normal cells (IC₅₀ of 481–719 µM). nih.gov This resulted in a high selectivity index of 68.58, indicating its potential to selectively target cancer cells. nih.gov

Similarly, studies on acetylated fluoro-analogs of D-galactosamine found that 1-O-deacetylated 3-fluoro and 4-fluoro analogs were more cytotoxic to the PC-3 human prostate cancer cell line than the conventional chemotherapy drugs cisplatin (B142131) and 5-fluorouracil. nih.gov Other research has demonstrated the cytotoxicity of various derivatives against cell lines such as the human colon adenocarcinoma MCF-7 and hepatoblastoma HepG2. researchgate.net

The table below summarizes the cytotoxic activity of selected derivatives.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
6-O-acetyl dieckolA549 (Lung Cancer)7.02 nih.gov
6-O-acetyl dieckolNormal Cells481 - 719 nih.gov
1-O-deacetylated 3-fluoro analog of acetylated D-galactosaminePC-3 (Prostate Cancer)28 ± 3 nih.gov
1-O-deacetylated 4-fluoro analog of acetylated D-galactosaminePC-3 (Prostate Cancer)54 ± 5 nih.gov
Cisplatin (Standard)PC-3 (Prostate Cancer)>100 nih.gov
5-Fluorouracil (Standard)PC-3 (Prostate Cancer)>100 nih.gov

Elucidation of Cellular Targets and Pathways Associated with Antitumor Activity (non-clinical)

The antitumor activity of this compound derivatives is associated with their ability to modulate critical cellular signaling pathways and processes. frontiersin.orgnih.gov Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect) for energy and biosynthetic precursors. frontiersin.orgnih.gov Therefore, targeting glycolytic signaling pathways is a key strategy for anticancer therapy. frontiersin.org

Compounds can exert their effects by interfering with pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in regulating cell survival, growth, and metabolism. nih.govresearchgate.net For instance, some natural products inhibit cancer cell growth by suppressing key glycolytic enzymes like hexokinase 2 (HK2) and pyruvate (B1213749) kinase M2 (PKM2) through modulation of the PI3K/AKT/mTOR and other signaling cascades. frontiersin.orgmdpi.com

Furthermore, some benzofuran (B130515) derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov For example, one derivative induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. nih.gov These effects are often linked to an increase in reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death. nih.gov

Antioxidant Properties and Related Cellular Protective Effects

The antioxidant capabilities of acetylated glucose derivatives are primarily understood through their ability to mitigate cellular damage induced by oxidative stress. Research on N-acetyl-D-glucosamine (GlcNAc), a related amino sugar, demonstrates significant cytoprotective properties against ischemia-like conditions in vitro. nih.gov

In studies using PC12 cells, a model for neuronal cells, pretreatment with GlcNAc offered protection against cell death induced by serum and glucose deprivation (SGD), a condition that elevates intracellular reactive oxygen species (ROS). nih.gov GlcNAc was found to significantly increase cell viability, reduce the production of ROS, and inhibit apoptosis. nih.gov The protective effects were observed to be concentration-dependent. Pretreatment with GlcNAc at concentrations between 10 to 20 mM effectively reversed the increase in ROS caused by SGD and significantly decreased apoptosis. nih.gov These findings suggest that the cytoprotective effects of GlcNAc are mediated, at least in part, by its antioxidant activities. nih.gov

The key cellular protective effects of N-acetyl-D-glucosamine against serum/glucose deprivation in PC12 cells are summarized below.

Experimental ModelCompoundKey FindingsReference
PC12 cells under serum/glucose deprivation (SGD)N-acetyl-D-glucosamine (GlcNAc)Increased cell viability in a concentration-dependent manner. nih.gov
PC12 cells under SGDN-acetyl-D-glucosamine (GlcNAc)Decreased SGD-induced apoptosis, with significant effects at 5-20 mM concentrations. nih.gov
PC12 cells under SGDN-acetyl-D-glucosamine (GlcNAc)Reversed the increment of intracellular reactive oxygen species (ROS) at 10-20 mM concentrations. nih.gov

Immunomodulatory Potential in In Vitro Systems

Acetylated derivatives of glucose have shown notable immunomodulatory potential, particularly in the context of T-cell responses. The addition of an acetyl group at the C-6 position of N-acetyl-D-glucosamine to form GlcNAc-6-Acetate has been found to enhance its cell permeability, leading to a more potent suppression of pro-inflammatory T-cell responses. nih.gov

N-glycan branching in T-cells, a process dependent on the availability of UDP-GlcNAc, is crucial for regulating inflammatory responses. nih.gov Supplementing T-cell cultures with GlcNAc-6-Acetate increases N-glycan branching and effectively inhibits T-cell activation. nih.gov In vitro studies on human CD4+ T-cells demonstrated that GlcNAc-6-Acetate treatment led to a significant reduction in the expression of both early (CD69) and late (CD25) activation markers following stimulation. nih.govresearchgate.net Furthermore, this compound was shown to suppress the differentiation of pro-inflammatory T-helper 17 (TH17) cells. nih.gov These findings highlight the potential of specific acetylated glucose derivatives to modulate the immune system by altering T-cell metabolism and function. nih.gov

The table below summarizes the key in vitro immunomodulatory effects of N-acetyl-D-glucosamine-6-acetate on human T-cells.

Cell TypeCompoundKey FindingsReference
Human CD4+ T-cellsN-acetyl-D-glucosamine-6-acetate (GlcNAc-6-Acetate)Increased N-glycan branching. nih.gov
Stimulated Human CD4+ T-cellsN-acetyl-D-glucosamine-6-acetate (GlcNAc-6-Acetate)Inhibited the expression of the early activation marker CD69 at 24 hours. nih.govresearchgate.net
Stimulated Human CD4+ T-cellsN-acetyl-D-glucosamine-6-acetate (GlcNAc-6-Acetate)Inhibited the expression of the late activation marker CD25 at 72 hours. nih.govresearchgate.net
Human CCR6+CD4+ T-cellsN-acetyl-D-glucosamine-6-acetate (GlcNAc-6-Acetate)Inhibited differentiation into pro-inflammatory TH17 cells under inducing conditions. nih.gov

Future Research Directions and Translational Perspectives for 6 O Acetyl D Glucopyranose

Emerging Synthetic Methodologies and Advanced Biocatalysis for Enhanced Production

The efficient and selective synthesis of 6-O-acetyl-D-glucopyranose is paramount for its widespread study and application. Traditional chemical methods often involve multiple protection and deprotection steps, leading to lower yields and the generation of chemical waste. nih.gov Future research is increasingly focused on more direct and sustainable approaches.

Chemical Synthesis:

Emerging strategies in chemical synthesis aim to achieve regioselective acetylation. One approach involves the direct exchange of a protecting group, such as a trimethylsilyl (B98337) (TMS) group, with an acetyl group, a method that has shown success in producing 6-O-monoacetylated species. nih.gov Another method relies on the partial acetylation of D-glucose using diluted acetic acid, followed by purification steps like crystallization and yeast fermentation to remove unreacted glucose. nih.gov While simpler, this method's yield is based on the unrecovered starting material. nih.gov Future chemical synthesis will likely focus on developing catalysts that can directly and selectively target the primary hydroxyl group of unprotected glucose with high efficiency.

Biocatalytic Production:

Advanced biocatalysis offers a promising alternative for the green and highly selective production of this compound. Enzymes, particularly lipases and proteases, are being explored for their ability to catalyze regioselective acylation of carbohydrates in non-aqueous environments. mdpi.com Lipases, such as those from Candida rugosa and Pseudomonas fluorescens, have demonstrated the ability to selectively hydrolyze fully acetylated glucopyranoses at specific positions, which can be a pathway to isolating desired acetylated forms. nih.gov

A significant advancement is the use of fermented solids containing lipases, for instance from Burkholderia contaminans, to catalyze the acetylation of glucose derivatives. researchgate.net This method has shown high conversion rates in solvent-free systems, making it a cost-effective and environmentally friendly option for large-scale production. researchgate.net Future research in this area will likely involve protein engineering to enhance the stability, activity, and selectivity of these biocatalysts for the direct acetylation of D-glucose at the C-6 position.

Table 1: Comparison of Synthetic Methodologies for Acetylated Glucopyranose Derivatives
MethodologyKey FeaturesAdvantagesFuture Research Focus
Protecting Group Exchange Utilizes protecting groups like TMS to direct acetylation to the C-6 position. nih.govHigh regioselectivity. nih.govDevelopment of more efficient and easily removable protecting groups.
Partial Acetylation Direct reaction with a limited amount of acetylating agent. nih.govFewer reaction steps. nih.govImproving yield and simplifying purification.
Enzymatic Hydrolysis Regioselective removal of acetyl groups from peracetylated glucose using lipases. nih.govHigh selectivity for specific hydroxyl groups. nih.govScreening for novel enzymes with desired specificities.
Enzymatic Acetylation Direct, enzyme-catalyzed acetylation of glucose using lipases in non-aqueous media. mdpi.comresearchgate.netEnvironmentally friendly, high regioselectivity, mild reaction conditions. mdpi.comresearchgate.netEnzyme immobilization and engineering for enhanced stability and reuse.

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its biological functions and designing new applications. The integration of advanced spectroscopic techniques and computational modeling provides a powerful toolkit for this purpose.

Spectroscopic Techniques:

Computational Approaches:

Computational modeling, particularly molecular dynamics (MD) simulations, offers a window into the conformational dynamics and solvation properties of acetylated sugars that are often inaccessible by experimental methods alone. nih.gov MD simulations can predict the preferred conformations of the pyranose ring and the orientation of the acetyl group, as well as how these are influenced by the solvent environment. nih.govmaynoothuniversity.ie Furthermore, computational studies can be used to understand the anomeric effect and the relative stabilities of different anomers of acetylated glucose. mdpi.com The future of computational analysis in this field lies in the development of more accurate force fields for carbohydrates and the use of machine learning to refine these models, leading to more predictive simulations of the behavior of this compound in complex biological systems. mdpi.com

Table 2: Advanced Techniques for the Analysis of this compound
TechniqueInformation GainedFuture Directions
1D and 2D NMR Spectroscopy Structural confirmation, anomeric configuration, and location of the acetyl group. nih.govReal-time monitoring of enzymatic reactions and binding interactions.
Quantitative NOE Interatomic distances and solution conformation. diva-portal.orgIntegration with molecular dynamics for more accurate structural ensembles.
Molecular Dynamics (MD) Simulations Conformational dynamics, solvation, and interaction with other molecules. nih.govmaynoothuniversity.ieDevelopment of carbohydrate-specific force fields and integration of machine learning. mdpi.com
Density Functional Theory (DFT) Electronic structure and relative energies of different conformations. mdpi.comApplication to understanding reaction mechanisms involving acetylated glucose.

Exploration of Novel Biological Roles and Biotechnological Applications in Carbohydrate Science

While glucose is a central molecule in metabolism, the biological significance of its acetylated forms, such as this compound, is an emerging area of research.

Biological Roles:

This compound has been identified as a metabolite in microorganisms, such as Bacillus megaterium. nih.govnih.gov Studies on the metabolism of this compound by soil organisms suggest its potential role in microbial physiology. nih.gov In the context of larger biological systems, the acetylation of carbohydrates can influence their recognition by proteins and enzymes. Polysaccharides with acetylated glucose residues are known to have distinct biological activities, including anti-tumor and immunomodulatory effects, by influencing cellular processes like oxidative stress. mdpi.com Future research will likely focus on identifying specific protein receptors and transporters for this compound in various organisms, from bacteria to mammals, to unravel its precise biological functions.

Biotechnological Applications:

The unique properties of this compound make it a valuable molecule for various biotechnological applications. Its synthesis can be a key step in the production of more complex carbohydrates and glycoconjugates. researchgate.net As a selectively protected monosaccharide, it can serve as a building block in the enzymatic synthesis of oligosaccharides. researchgate.net For instance, it can act as a selective acceptor in transglycosylation reactions to create specific disaccharides. researchgate.net The development of engineered acetogenic bacteria for the production of various biochemicals from acetyl-CoA highlights the potential for microbial cell factories to synthesize valuable acetylated compounds. frontiersin.org Future biotechnological applications could include its use in the development of novel biomaterials, prebiotics, and as a precursor for the synthesis of carbohydrate-based drugs.

Development of Acetylated Glucose Analogues for Probing Biochemical Pathways

Selectively acetylated glucose derivatives are powerful tools for investigating the intricacies of carbohydrate metabolism and recognition.

The synthesis of glucose analogues with acetyl groups at specific positions allows for the study of enzyme specificity and reaction mechanisms. For example, the presence or absence of an acetyl group at the C-6 position can dramatically alter the binding affinity of a sugar to a protein. These analogues can be used to probe the active sites of glycosyltransferases and glycosidases, providing valuable information for inhibitor design. ub.edu

Furthermore, acetylated glucose analogues can be functionalized with reporter groups, such as fluorescent tags or bioorthogonal handles, to visualize and track their uptake and metabolism in living cells. semanticscholar.org These chemical reporters are invaluable for studying dynamic processes like protein glycosylation. semanticscholar.org The development of novel acetylated glucose analogues with diverse functionalities will continue to be a key strategy for dissecting complex biochemical pathways and for the discovery of new therapeutic targets.

Q & A

Q. Can this compound derivatives act as probes for studying host-pathogen interactions?

  • Methodological Answer : Yes. Fluorescently tagged derivatives (e.g., 6-O-(BODIPY)-acetyl-D-glucopyranose) enable real-time tracking of carbohydrate uptake in pathogens like E. coli. Confocal microscopy and flow cytometry quantify internalization rates, while competitive inhibition assays identify receptor specificity .

Q. What role does 6-O-acetylation play in stabilizing therapeutic glycoproteins?

  • Methodological Answer : Acetylation at the 6-O position reduces glycosidase susceptibility, prolonging glycoprotein half-life in vivo. For example, Wang et al. (2014) demonstrated that acetylated N-glycans resist hydrolysis by bacterial N-glycanases, enhancing protein stability in biofluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.